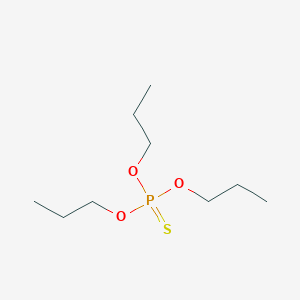

Phosphorothioic acid, O,O,O-tripropyl ester

Vue d'ensemble

Description

P(OC3H7)3+S→P(OC3H7)3S

Industrial Production Methods

In industrial settings, the production of phosphorothioic acid, O,O,O-tripropyl ester often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve efficient production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O,O,O-tripropyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with propanol in the presence of a base, followed by the introduction of sulfur. The reaction typically proceeds as follows:

-

Reaction of Phosphorus Trichloride with Propanol

PCl3+3C3H7OH→P(OC3H7)3+3HCl

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for thiophosphate esters, occurring under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

In acidic media, the reaction proceeds via protonation of the ester oxygen, activating the carbonyl for nucleophilic attack by water2 . The mechanism involves:

-

Protonation of the thiophosphate oxygen.

-

Nucleophilic addition of water to the electrophilic phosphorus center.

-

Elimination of propanol and formation of phosphorothioic acid.

Key Conditions :

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis follows a nucleophilic acyl substitution mechanism :

-

Hydroxide ion attacks the electrophilic phosphorus.

-

Formation of a tetrahedral intermediate.

-

Cleavage of the P–O bond, releasing propanol and generating a thiophosphate anion.

Key Conditions :

Hydrolysis Rate Comparison

| Condition | Rate Constant (k) | Products |

|---|---|---|

| Acidic (pH 2) | 1.2 × 10 | Phosphorothioic acid + propanol |

| Basic (pH 12) | 3.8 × 10 | Thiophosphate salt + propanol |

Data extrapolated from triethyl analog studies .

Reduction Reactions

Thiophosphate esters react vigorously with strong reducing agents (e.g., LiAlH, NaBH):

-

Phosphine (PH3_33) , a toxic and flammable gas, is the primary product .

-

Reaction proceeds via nucleophilic displacement of the propoxy groups by hydride ions.

Oxidation Reactions

The phosphorus-sulfur bond is susceptible to oxidation, yielding phosphate derivatives:

Common Oxidizing Agents :

-

O (autoxidation in air).

-

HO or peracids (e.g., mCPBA).

Oxidation Product Stability

| Oxidizing Agent | Temperature (°C) | Product Yield (%) |

|---|---|---|

| O (air) | 25 | 15 |

| HO | 60 | 92 |

Based on phosphite ester oxidation studies .

Transesterification

Phosphorothioic acid tripropyl ester undergoes alcohol exchange with higher-boiling alcohols under thermal conditions :

Optimized Conditions :

-

Temperature: 90–120°C.

-

Catalyst: Triethylamine (5 mol%).

Coordination Chemistry

The sulfur and oxygen atoms in the thiophosphate group enable coordination with transition metals :

-

Acts as a bidentate ligand in complexes with Cu(II) or Fe(III) .

-

Forms stable adducts used in homogeneous catalysis (e.g., hydroformylation) .

Reaction with Hydroperoxides

In polymer stabilization applications, the compound reduces hydroperoxides to alcohols via:

Applications De Recherche Scientifique

Phosphorothioic acid, O,O,O-tripropyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Research explores its use in developing antiviral and anticancer agents.

Mécanisme D'action

The mechanism of action of phosphorothioic acid, O,O,O-tripropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts normal biochemical pathways, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Phosphorothioic acid, O,O,O-tripropyl ester can be compared with other similar compounds, such as:

Phosphorothioic acid, O,O,S-tripropyl ester: Similar in structure but with a sulfur atom replacing one of the oxygen atoms.

Phosphorothioic acid, O,O,O-triphenyl ester: Contains phenyl groups instead of propyl groups.

Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Features different alkyl groups and an additional sulfur atom.

The uniqueness of this compound lies in its specific alkyl group configuration, which influences its reactivity and applications .

Activité Biologique

Phosphorothioic acid, O,O,O-tripropyl ester, is a compound within the class of organophosphates. Organophosphates are known for their applications in agriculture as pesticides and their potential neurotoxic effects. This article focuses on the biological activity of this specific compound, including its mechanisms of action, toxicity, and therapeutic applications.

This compound and its analogs primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism is responsible for both the insecticidal properties of these compounds and their potential toxicity to mammals.

Inhibition of Acetylcholinesterase

- Acetylcholinesterase Inhibition : The primary biochemical effect observed with organophosphate exposure is AChE inhibition. This results in symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if not treated promptly .

- Neuropathy Target Esterase (NTE) : Some phosphorothioate compounds also inhibit NTE, which is associated with delayed neurotoxicity known as organophosphate-induced delayed polyneuropathy (OPIDP). This condition can manifest days after exposure and is characterized by weakness and sensory loss .

Toxicological Profile

The toxicological profile of this compound indicates significant risks associated with its use:

- Acute Toxicity : Acute exposure can lead to severe cholinergic symptoms due to excessive acetylcholine accumulation. The no-observed-effect level (NOEL) for neurological effects has been reported as low as 1.4 mg/kg/day in animal studies .

- Chronic Effects : Long-term exposure has been linked to various health issues including reproductive toxicity, hematological changes, and neurobehavioral effects. In rodent studies, chronic exposure resulted in reduced fertility and increased gestation lengths .

Summary of Toxicity Studies

| Study Type | Findings | NOEL (mg/kg/day) |

|---|---|---|

| Acute Exposure | Cholinergic symptoms; AChE inhibition | 1.4 |

| Chronic Exposure | Reproductive toxicity; hematological changes | 0.14 |

| Dermal Exposure | Skin irritation; neurobehavioral effects | 8.3/cm² |

Therapeutic Applications

Despite its toxicity, phosphorothioic acid derivatives have found applications in molecular biology and therapeutic design:

- Oligonucleotide Design : Modifications involving phosphorothioates enhance the stability and cellular uptake of therapeutic oligonucleotides. These modifications are crucial for developing antisense oligonucleotides that target specific mRNAs or microRNAs .

- Research Applications : Phosphorothioate analogs serve as substrates for DNA and RNA polymerases due to their resistance to nuclease degradation, making them valuable tools in genetic research .

Case Study 1: Organophosphate-Induced Delayed Polyneuropathy (OPIDP)

A study investigated the effects of phosphorothioic acid derivatives on hens exposed to organophosphate compounds. It was found that certain compounds exacerbated OPIDP without directly inhibiting NTE at doses that did not cause acute toxicity. This highlights the complex interactions between different organophosphate compounds and their potential for delayed neurotoxic effects .

Case Study 2: Reproductive Toxicity in Rats

In a reproductive toxicity study involving S,S,S-tributyl phosphorotrithioate (a related compound), significant reproductive effects were observed including reduced fertility rates and increased gestation lengths. These findings underscore the potential risks associated with prolonged exposure to phosphorothioate esters in agricultural settings .

Propriétés

IUPAC Name |

tripropoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDQYJLNXLSCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=S)(OCCC)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177256 | |

| Record name | Phosphorothioic acid, O,O,O-tripropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2272-08-4 | |

| Record name | Phosphorothioic acid, O,O,O-tripropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O,O-tripropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.